molecular formula C14H25NO3 B2837418 N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde CAS No. 1335031-94-1

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde

Cat. No.: B2837418
CAS No.: 1335031-94-1
M. Wt: 255.358
InChI Key: LLWDJVHCIKCLMB-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclooctane ring with an aldehyde functional group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

The primary target of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde, also known as tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate, is the amine group present in a wide range of biomolecules . The compound is used as a protective group for amines in multistep reactions in synthetic organic chemistry, especially in peptide synthesis .

Mode of Action

The compound interacts with its targets by protecting the amine group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups . It is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The Boc group can be easily introduced and readily removed under a variety of conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Result of Action

The result of the compound’s action is the protection of the amine group in various biomolecules, enabling complex synthetic transformations. For example, amino acids, dipeptides, and glycylglycylglycine as a tripeptide were efficiently protected with (Boc)2O . Chemoselective protection of the α-amino group of dl-lysine was achieved in 85% under reaction conditions after 5.5 h .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of a catalyst. For instance, an efficient and sustainable method for N-Boc deprotection was described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde typically involves the protection of the amino group with a Boc group followed by the introduction of the aldehyde functionality. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-supported catalysts can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed:

    Oxidation: N-Boc-(+/-)-cis-2-aminocyclooctanecarboxylic acid

    Reduction: N-Boc-(+/-)-cis-2-aminocyclooctanol

    Substitution: cis-2-aminocyclooctanecarbaldehyde

Scientific Research Applications

Chemistry: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its protected amino group allows for selective reactions at other functional sites without interference .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for investigating the mechanisms of enzymatic transformations .

Medicine: In medicinal chemistry, this compound is explored for the development of novel pharmaceuticals. Its structure can be modified to create derivatives with potential therapeutic properties .

Industry: The compound is utilized in the production of advanced materials, including polymers and resins, where its functional groups contribute to the desired properties of the final product .

Comparison with Similar Compounds

  • N-Boc-2-aminocyclohexanecarbaldehyde
  • N-Boc-2-aminocyclopentanecarbaldehyde
  • N-Boc-2-aminocycloheptanecarbaldehyde

Comparison: N-Boc-(+/-)-cis-2-aminocyclooctanecarbaldehyde is unique due to its eight-membered cyclooctane ring, which imparts different steric and electronic properties compared to its smaller ring analogs. This difference can influence the compound’s reactivity and the types of reactions it undergoes. The larger ring size may also affect the compound’s conformational flexibility and interactions with other molecules .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-formylcyclooctyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWDJVHCIKCLMB-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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